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molecular formula C13H13NO B8519116 Pyridine,4-(4-methoxyphenyl)-2-methyl-

Pyridine,4-(4-methoxyphenyl)-2-methyl-

Cat. No. B8519116
M. Wt: 199.25 g/mol
InChI Key: WREPVAUXOVTNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076329B2

Procedure details

A mixture of 2-chloro-4-(4-methoxyphenyl)pyridine (660 mg) and bis(triphenyl-phosphine)nickeldichloride (200 mg) in anhydrous tetrahydrofuran (7.5 mL) is cooled to a temperature close to 0° C. A solution of methylmagnesiumbromide in tetrahydrofuran (2.6 M, 2 mL) is added slowly. The mixture is stirred at room temperature for two hours, concentrated under reduced pressure and dissolved in methyl tert-butyl ether (10 mL). Alkaloids are extracted with a 3N aqueous solution of hydrochloric acid (3 times 10 mL). Extracts are pooled, alkalinised and back extracted with methyl tert-butyl ether (3 times 20 mL) and dichloromethane (30 mL). Organic phases are dried over magnesium sulphate, concentrated under reduced pressure and purified over silica gel (eluent dichloromethane/methanol from 100/0 to 95/5). Fraction containing the expected product are pooled and concentrated under reduced pressure to give 385 mg of 4-(4-methoxyphenyl)-2-methylpyridine as a clear brown powder used without further purification.
Quantity
660 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenyl-phosphine)nickeldichloride
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[CH3:16][Mg]Br>O1CCCC1>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH3:16])[CH:7]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=CC=C(C=C1)OC
Name
bis(triphenyl-phosphine)nickeldichloride
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to a temperature
CUSTOM
Type
CUSTOM
Details
close to 0° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methyl tert-butyl ether (10 mL)
EXTRACTION
Type
EXTRACTION
Details
Alkaloids are extracted with a 3N aqueous solution of hydrochloric acid (3 times 10 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with methyl tert-butyl ether (3 times 20 mL) and dichloromethane (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified over silica gel (eluent dichloromethane/methanol from 100/0 to 95/5)
ADDITION
Type
ADDITION
Details
Fraction containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 385 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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